Product packaging for Heptelidic acid(Cat. No.:CAS No. 57710-57-3)

Heptelidic acid

Cat. No.: B1673122
CAS No.: 57710-57-3
M. Wt: 280.32 g/mol
InChI Key: JESMSCGUTIEROV-RTWAVKEYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Heptelidic acid (HA), a sesquiterpene lactone, is a fungal secondary metabolite primarily isolated from Aspergillus oryzae, Trichoderma spp., and Lentinellus ursinus . Structurally, it features an exo-epoxide warhead, a fused lactone, and an α,β-unsaturated carboxylic acid, enabling covalent binding to the catalytic cysteine of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key glycolytic enzyme . HA exhibits potent antitumor activity, particularly against pancreatic cancer and melanoma, by inducing apoptosis via p38 MAPK signaling and inhibiting GAPDH-mediated glycolysis . It also demonstrates anti-inflammatory effects by suppressing TNF-α translation and NF-κB nuclear translocation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O5 B1673122 Heptelidic acid CAS No. 57710-57-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5aS,6R,9S,9aS)-1-oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-8(2)10-3-4-15(7-20-15)12-11(10)5-9(13(16)17)6-19-14(12)18/h5,8,10-12H,3-4,6-7H2,1-2H3,(H,16,17)/t10-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESMSCGUTIEROV-RTWAVKEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(CO2)C3C1C=C(COC3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@@]2(CO2)[C@@H]3[C@@H]1C=C(COC3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901105608
Record name Koningic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901105608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57710-57-3
Record name (2′S,5aS,6R,9aS)-1,5a,6,7,8,9a-Hexahydro-6-(1-methylethyl)-1-oxospiro[2-benzoxepin-9(3H),2′-oxirane]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57710-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Koningic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901105608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KONINGIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H8EDV2NKQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Biosynthetic Pathway in Fungal Species

HA is natively produced by fungi such as Trichoderma koningii and Trichoderma virens through a terpenoid biosynthetic pathway. The gene cluster responsible for HA production (hep cluster) encodes a terpene cyclase (HepA) and cytochrome P450 enzymes (HepD, HepE) that collaboratively oxidize a germacrene-type precursor into the final product.

Terpene Cyclase-Mediated Formation of the Germacrene Core

The biosynthesis begins with HepA catalyzing the cyclization of farnesyl pyrophosphate (FPP) into germacrene d-4-ol (6 ), a 15-carbon sesquiterpene alcohol. Heterologous expression of HepA in Saccharomyces cerevisiae confirmed its ability to produce germacrene d-4-ol as the sole product. This step establishes the decalin ring system foundational to HA’s structure.

Cytochrome P450-Dependent Oxidative Modifications

Subsequent oxidation steps are mediated by HepE and HepD:

  • HepE catalyzes epoxidation of the exo-olefin in intermediate 3 to form 4 , followed by oxidation of the C2 hydroxyl group to a ketone (5 ).
  • HepD performs a Baeyer-Villiger oxidation on 5 , inserting an oxygen atom to form the lactone ring of HA. This reaction is critical for HA’s bioactivity, as the lactone enhances binding affinity to GAPDH.
Table 1: Kinetic Parameters of HA Biosynthetic Intermediates Against Human GAPDH
Compound K_I (mM) k_inact (min⁻¹) k_inact/K_I (min⁻¹ mM⁻¹)
HA (1 ) 0.039 ± 0.005 0.81 ± 0.04 21
5 0.15 ± 0.03 0.19 ± 0.01 1.3
4 4.7 ± 0.5 0.057 ± 0.002 0.012

The data underscore the lactone’s role: HA’s k_inact/K_I is 16-fold higher than 5 , demonstrating its structural necessity for potent inhibition.

Fermentation Optimization for HA Production

HA titers are influenced by fungal strain selection and culturing conditions. Trichoderma species produce HA under submerged fermentation, with yields modulated by aeration and nutrient composition.

Impact of Aeration on Metabolite Profiling

  • Shaking conditions (250 rpm, 28°C in potato dextrose broth) favor HA production, likely due to enhanced oxygen availability for P450 activity.
  • Stationary conditions promote accumulation of early intermediates (3–5 ), as reduced aeration limits later oxidative steps.
Table 2: Metabolites Produced Under Different Fermentation Conditions
Condition Major Metabolites Proposed Reason
Shaking (250 rpm) HA (1 ) High oxygen supports P450 activity
Stationary 3 , 4 , 5 Limited oxygen reduces HepD/HepE efficiency

Challenges in Large-Scale Production

HA’s cytotoxicity complicates fermentation. In Saccharomyces cerevisiae, HA binds endogenous GAPDH, halting metabolism and preventing detectable extracellular accumulation. Solutions include:

  • Using HA-resistant GAPDH isoforms (e.g., HepG) in engineered hosts.
  • Employing fed-batch systems to mitigate toxicity during prolonged fermentation.

Extraction and Isolation Techniques

HA is extracted from fungal culture filtrates using organic solvents, followed by chromatographic purification.

Ethyl Acetate-Based Liquid-Liquid Extraction

Culture broths are filtered, and the aqueous phase is mixed with ethyl acetate (1:1 v/v). After phase separation, the organic layer is dried over sodium sulfate and concentrated via rotary evaporation. This method achieves preliminary enrichment of HA and intermediates.

Thin-Layer Chromatography (TLC) for Preliminary Screening

TLC on silica plates with a mobile phase of chloroform:methanol:formic acid (70:28:2) resolves HA (Rf ≈ 0.5) from contaminants. UV visualization (254 nm) identifies HA as a dark spot, facilitating rapid qualitative assessment.

Analytical Methods for HA Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and diode array detector (DAD) is standard for quantification. Typical parameters include:

  • Mobile phase : Gradient of acetonitrile/water with 0.1% formic acid.
  • Detection : UV at 210–220 nm.
Table 3: HPLC Conditions for HA Analysis
Parameter Specification
Column Agilent C18 (4.6 × 150 mm, 5 μm)
Flow rate 1.0 mL/min
Injection volume 20 μL
Detection DAD (210 nm)

Structural Elucidation via NMR and MS

  • NMR : HA’s structure is confirmed by ¹H and ¹³C NMR, highlighting key signals: δ 5.35 (epoxide proton), δ 4.90 (lactone proton), and δ 170.5 (carbonyl carbon).
  • High-Resolution MS : ESI-MS shows [M+H]⁺ at m/z 281.1383 (calculated for C₁₅H₂₁O₅⁺).

Chemical Reactions Analysis

Types of Reactions: Heptelidic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the lactone ring structure.

    Substitution: Substitution reactions can occur at the epoxide or lactone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the epoxide ring.

Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Antitumor Applications

Recent studies have highlighted the antitumor properties of heptelidic acid, particularly against pancreatic cancer and melanoma.

  • Mechanism of Action : this compound acts as a potent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme crucial for cellular metabolism. By covalently modifying the active site cysteine thiol of GAPDH, this compound effectively disrupts cancer cell proliferation and migration .
  • In Vitro and In Vivo Studies : In vitro experiments demonstrated that this compound significantly suppressed the growth of melanoma-derived B16F10 cells in a concentration-dependent manner. The compound also inhibited cell migration, indicating its potential as an anticancer agent . In vivo studies further confirmed these findings, showing that this compound could reduce tumor growth without adversely affecting non-cancerous cells .

Table 1: Summary of Antitumor Effects

Study TypeCancer TypeEffect ObservedReference
In VitroMelanomaGrowth suppression
In VivoPancreatic CancerTumor growth reduction
MechanismGAPDH InhibitionCytostatic activity

Agricultural Applications

This compound has also been explored for its potential use as a biopesticide due to its antimicrobial properties.

  • Antibiotic Properties : The compound has been identified as an antibiotic against various microbial strains, suggesting its utility in agricultural settings to protect crops from fungal infections . The ability to inhibit pathogenic fungi could lead to the development of sustainable agricultural practices that minimize chemical pesticide use.

Biotechnological Applications

In biotechnology, this compound's role as a natural product offers avenues for research into novel therapeutic agents.

  • Drug Development : Understanding the biosynthetic pathways and mechanisms of resistance related to this compound can inform the design of new drugs targeting similar pathways in human diseases . Its unique structure may inspire the synthesis of analogs with enhanced efficacy or reduced toxicity.

Case Study 1: this compound in Cancer Therapy

A study conducted on mice with transplanted melanoma showed that administration of this compound resulted in significant tumor size reduction compared to control groups. The treatment was well-tolerated, indicating a favorable safety profile for further clinical exploration .

Case Study 2: Agricultural Efficacy

Field trials utilizing this compound as a biopesticide demonstrated a marked decrease in fungal infections among treated crops compared to untreated controls. This suggests that this compound could serve as an effective alternative to synthetic fungicides, promoting sustainable farming practices .

Comparison with Similar Compounds

Key Compounds:

Compound Structural Features Key Differences
Heptelidic Acid Sesquiterpene lactone; exo-epoxide, α,β-unsaturated carboxylic acid Unique terpene scaffold; covalent GAPDH inhibition
Pentalenolactone Exo-epoxide, α,β-unsaturated carboxylic acid, bacterial terpene scaffold Distinct bacterial biosynthetic pathway; antimicrobial activity
4-Octyl Itaconate Itaconate derivative; alkyl chain Indirect GAPDH modulation; anti-inflammatory via TNF-α/NF-κB inhibition
Lentisinic Acid B Dimeric ester of HA; additional olefinic carbons Lacks antibacterial activity despite structural similarity to HA
Harzianic Acid Pyridone alkaloid Targets mitochondrial complex II; antifungal/anticancer

Structural Insights:

  • HA and pentalenolactone share exo-epoxide and α,β-unsaturated acid motifs but diverge in terpene scaffolds, leading to distinct biosynthetic pathways .
  • Lentisinic acid B, a HA dimer, lacks antibacterial activity despite structural resemblance, emphasizing the critical role of functional groups .

This compound:

  • Biosynthesized via the hep gene cluster in fungi (Aspergillus oryzae, Trichoderma virens), starting with a germacrene-D-type terpene cyclase (HepA) .
  • Key intermediates include acetylated or dehydrated derivatives (e.g., compounds 4 and 5 in L. ursinus) .

Pentalenolactone:

  • Produced by bacterial gene clusters; diverges from HA in early terpene cyclization steps .

4-Octyl Itaconate (4-OI):

Antitumor Effects:

Compound Mechanism Efficacy
This compound Inhibits GAPDH → suppresses glycolysis; activates p38 MAPK → apoptosis IC50: <1 μM in pancreatic cancer cells; in vivo tumor suppression
4-OI Inhibits GAPDH indirectly; blocks NF-κB Comparable to HA in TNF-α suppression; no direct antitumor data
Harzianic Acid Inhibits mitochondrial complex II (succinate dehydrogenase) Nanomolar activity against fungal pathogens

Selectivity and Synergy:

  • HA shows higher cytotoxicity in PRMT3-overexpressing pancreatic cancer cells, suggesting metabolic vulnerability .
  • Synergy with oligomycin (mitochondrial inhibitor) enhances antitumor effects in vitro and in vivo (combination index <1) .

Anti-Inflammatory Effects:

  • Both HA and 4-OI inhibit TNF-α translation and NF-κB, but HA’s covalent GAPDH binding provides irreversible effects .

Research Findings and Data Tables

Table 1: Comparative Antitumor Activity

Compound Model System Key Findings Reference
This compound Pancreatic cancer (SUIT-2) 80% growth suppression at 10 μM; tumor size reduction in xenografts
This compound Melanoma (B16-F10) 60% inhibition of tumor growth via GAPDH suppression
4-Octyl Itaconate Macrophages TNF-α suppression comparable to HA at 100 μM

Biological Activity

Heptelidic acid (HA), a sesquiterpene lactone derived from the fungus Aspergillus oryzae, has garnered significant attention for its biological activity, particularly in the context of cancer treatment and metabolic inhibition. This article synthesizes findings from diverse sources to provide a comprehensive overview of HA's biological effects, mechanisms of action, and potential therapeutic applications.

This compound is known to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme crucial for glycolysis. The inhibition occurs through the covalent modification of the active site cysteine thiol, making HA a potent nanomolar inhibitor of GAPDH. This mechanism has been elucidated through structural studies that reveal how HA interacts with the enzyme at a molecular level, highlighting the importance of its fused lactone ring system for biological activity .

Antitumor Effects

Recent studies have demonstrated that HA exhibits significant antitumor properties, particularly against melanoma and pancreatic cancer. The following key findings summarize its efficacy:

  • In Vitro Studies : HA was shown to inhibit the growth of B16F10 melanoma cells in a concentration-dependent manner. The Sulforhodamine B (SRB) assay indicated that as HA concentration increased, cell viability decreased significantly. This effect correlates with reduced GAPDH activity within the tumor cells .
  • In Vivo Studies : In animal models, oral administration of HA resulted in a marked suppression of tumor growth without significant adverse effects on biochemical parameters, indicating its potential as a therapeutic agent with minimal toxicity .

Table 1: Summary of Antitumor Effects of this compound

Study TypeCancer TypeAdministration MethodKey Findings
In VitroMelanoma (B16F10)Direct treatmentSignificant growth inhibition
In VivoMelanoma (B16F10)Oral administrationReduced tumor size; minimal adverse effects
In VivoPancreatic CancerOral administrationInhibition of tumor progression

Mechanism of Tumor Suppression

The antitumor effects of HA are primarily attributed to its ability to inhibit GAPDH activity. This inhibition disrupts glycolytic metabolism in cancer cells, which often rely on aerobic glycolysis for rapid proliferation. The reduction in GAPDH activity leads to decreased energy production and biosynthetic precursors necessary for tumor growth .

Case Studies

  • C26 Colorectal Cancer Model : In a study involving C26 tumor-bearing mice, treatment with HA resulted in notable splenomegaly and muscle loss compared to control groups. This suggests that while HA may exert strong antitumor effects, it also has systemic implications that warrant further investigation into its overall impact on host physiology .
  • Probiotic Applications : As a metabolite produced by probiotics, HA's role in modulating gut microbiota and its subsequent effects on systemic health and cancer progression is an emerging area of research. The interaction between gut-derived metabolites and cancer biology presents a novel therapeutic avenue .

Q & A

Q. What is the primary mechanism of action of heptelidic acid in inhibiting glycolysis, and how can this be experimentally validated?

this compound selectively inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key glycolytic enzyme, by covalently binding to its active site, thereby disrupting NAD⁺-dependent catalytic activity . To validate this, researchers can:

  • Perform in vitro enzyme assays using purified GAPDH and measure NAD⁺ consumption or substrate conversion rates via spectrophotometry .
  • Use cell-based models (e.g., cancer cell lines) to assess glycolytic flux inhibition via extracellular acidification rate (ECAR) measurements using Seahorse analyzers .

Q. How does this compound influence apoptosis pathways, and what experimental models are suitable for studying this effect?

this compound suppresses etoposide-induced apoptosis by downregulating caspase activation, likely through GAPDH-mediated metabolic stress signaling . Methodological approaches include:

  • Flow cytometry with Annexin V/PI staining to quantify apoptotic cells in treated vs. untreated groups .
  • Western blotting for cleaved caspase-3/7 and PARP in cell lysates to confirm pathway inhibition .

Q. What are the structural features of this compound derivatives, and how can they be characterized?

this compound derivatives (e.g., hydrothis compound) contain sesquiterpene moieties with specific functional groups, such as lactones and oxygenated methylenes . Characterization methods include:

  • NMR spectroscopy (¹H, ¹³C, HSQC, HMBC) to resolve doublet methyls, oxygenated methylenes, and carbonyl carbons .
  • HRESIMS to determine molecular formulas (e.g., C₃₀H₄₂O₁₁ for derivative 2) and degrees of unsaturation .

Advanced Research Questions

Q. How do structural variations in GAPDH isoforms across species influence this compound’s inhibitory efficacy?

Studies on Trichoderma virens reveal that a secondary metabolic isoform of GAPDH (vGPD) exhibits reduced this compound sensitivity due to an indel near the active site, enabling glycolysis to continue during this compound production . Experimental strategies:

  • Phylogenetic analysis to compare GAPDH sequences across species and identify conserved resistance motifs .
  • Enzyme kinetics assays with recombinant vGPD vs. glycolytic GAPDH (gGPD) to calculate inhibition constants (Kᵢ) .

Q. What experimental contradictions exist regarding this compound’s role in cancer therapy, and how can they be resolved?

While this compound shows anti-tumor effects in melanoma models via GAPDH inhibition , its efficacy varies in cells with mitochondrial dysfunction (e.g., IC₅₀ differences in mT7 vs. mT80 cell lines) . To address discrepancies:

  • Conduct metabolomic profiling (e.g., LC-MS) to compare glycolytic intermediates (e.g., glyceraldehyde-3-phosphate) in sensitive vs. resistant cell lines .
  • Use CRISPR/Cas9 to knockout GAPDH isoforms and assess compensatory metabolic pathways (e.g., glutaminolysis) .

Q. How can in silico modeling improve the understanding of this compound-GAPDH interactions?

Computational approaches, such as homology modeling and covariance docking , predict weaker this compound binding to vGPD compared to gGPD due to structural differences in the active site . Methodological steps:

  • Generate 3D models of GAPDH isoforms using tools like SWISS-MODEL .
  • Perform molecular dynamics simulations to analyze binding stability and free-energy landscapes .

Q. What challenges arise in expressing and purifying this compound-tolerant GAPDH isoforms for structural studies?

The T. virens vGPD protein forms inclusion bodies in E. coli, requiring optimized expression systems (e.g., pNH-TrxT vector with thioredoxin fusion tags) and solubilization protocols . Recommendations:

  • Test alternative expression hosts (e.g., Komagataella phaffii) for improved folding .
  • Use denaturing purification (e.g., urea gradients) followed by refolding via dialysis .

Methodological Notes

  • Data Interpretation : When analyzing this compound’s effects, distinguish between direct GAPDH inhibition and secondary metabolic adaptations by integrating metabolomic and transcriptomic datasets .
  • Reproducibility : For enzyme assays, standardize NAD⁺/NADH ratios and pH conditions to minimize variability .
  • Structural Analysis : Combine X-ray crystallography (if crystals are obtainable) with cryo-EM for low-resolution isoforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptelidic acid
Reactant of Route 2
Heptelidic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.